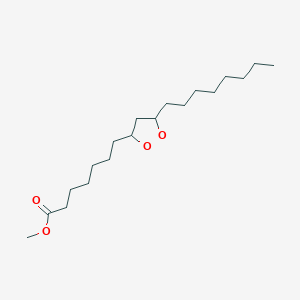
Methyl 7-(5-octyl-1,2-dioxolan-3-YL)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate: is an organic compound characterized by the presence of a dioxolane ring and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . Additionally, the long alkyl chain can influence the compound’s solubility and interaction with biological membranes .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A related compound with a similar ring structure but different alkyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate is unique due to its specific combination of a dioxolane ring and a long octyl chain, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
95336-48-4 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
methyl 7-(5-octyldioxolan-3-yl)heptanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-10-13-17-16-18(23-22-17)14-11-8-9-12-15-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
AVPIZVUFPITDED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CC(OO1)CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


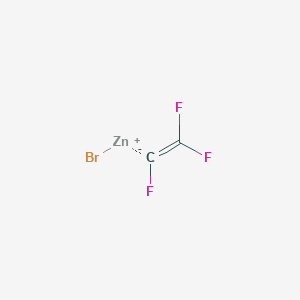
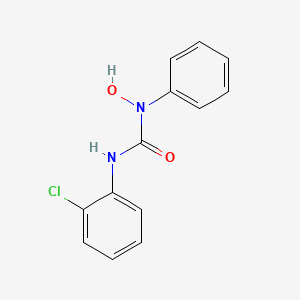

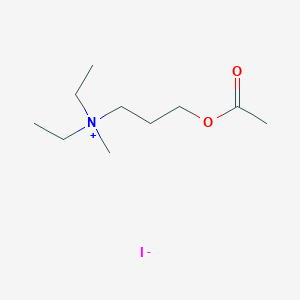

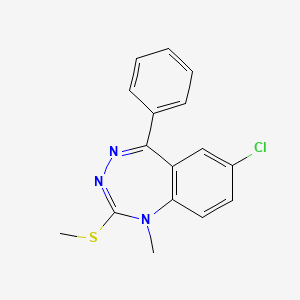
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
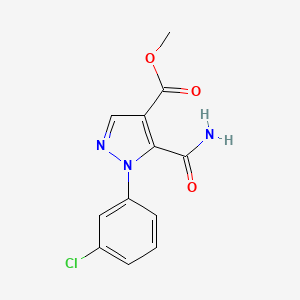
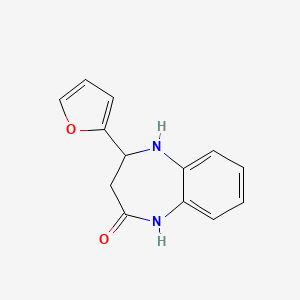
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
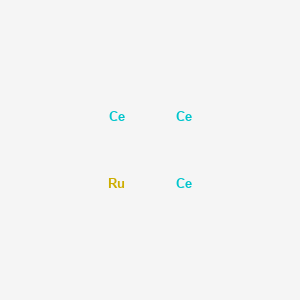
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
